4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde
Overview
Description
“4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde” is a chemical compound that has gained significant attention in recent years due to its unique physical and chemical properties. It is a chemical building block with the molecular formula C12H11NO2 .
Synthesis Analysis
In a study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 . The synthesis process involved the design and creation of these derivatives, with compound DDT26 exhibiting the most potent inhibitory effect on BRD4 .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C12H11NO2 . The molecular weight of this compound is 201.225 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 201.225 g/mol and a molecular formula of C12H11NO2 .Scientific Research Applications
Chemical Reactions and Synthesis
4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde is involved in various chemical reactions and synthesis processes. It has been used in the formation of 5-aryloxazolidines, which subsequently undergo ring-opening to give N-benzyl-β-hydroxyphenethylamines. These compounds are then used to prepare 4-aryl-1,2,3,4-tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013). Additionally, the reaction of substituted benzaldehydes with primary 3,5-dimethyl-1,2,4-triazole 4-amine has been studied under neutral conditions to investigate the formation of stable hemiaminals and Schiff bases (Wajda-Hermanowicz et al., 2015).
Structural and Spectroscopic Analysis
The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol, synthesized from this compound, has been characterized through spectroscopy and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations were also conducted for detailed structural analysis (Long et al., 2019).
Development of Novel Compounds
The synthesis of novel compounds using this compound or its derivatives has been a significant area of research. For instance, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and analyzed for their in vitro antioxidant activities. These compounds were characterized using various spectroscopic techniques and evaluated for their potential antioxidant properties (Yüksek et al., 2015).
Catalysis and Reaction Studies
Investigations into the acid-catalyzed condensation of glycerol with benzaldehyde have been conducted. These studies are crucial for understanding the conversion of glycerol, a chemical from renewable materials, into potential novel platform chemicals (Deutsch et al., 2007).
Applications in Crystallography
The compound N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, related to this compound, has been analyzed using crystallography. This study focused on the molecular orientation and weak π–π interactions present in the crystal structure (Asiri et al., 2010).
Mechanism of Action
In the context of BRD4 inhibitors, compound DDT26, a derivative of “4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde”, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Future Directions
The future directions for “4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde” could involve further exploration of its derivatives as potential BRD4 inhibitors with anti-breast cancer activity . Given the promising results of compound DDT26, there is potential for the development of potent anti-breast cancer agents targeting BRD4 .
Biochemical Analysis
Biochemical Properties
4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as an inhibitor of certain dehydrogenases, thereby modulating metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it has been shown to affect the activity of key signaling molecules such as kinases and phosphatases, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein conformation and function. Furthermore, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and catalysis. These molecular interactions can result in significant changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function, including enhanced oxidative stress responses and improved metabolic efficiency. At high doses, this compound can induce toxic effects, such as oxidative damage, inflammation, and apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound interacts with enzymes such as dehydrogenases and oxidases, influencing the flux of metabolites through these pathways. Additionally, this compound can modulate the levels of key metabolites, such as reactive oxygen species and adenosine triphosphate, thereby affecting cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as solute carriers, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications that direct its localization within the cell .
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-10(7-14)4-6-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQNXMIUHQZTDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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